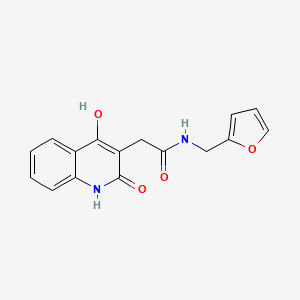
N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a synthetic organic compound that features a furan ring and a quinoline derivative. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable nucleophile.
Quinoline derivative synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling reaction: The furan-2-ylmethyl intermediate is then coupled with the quinoline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxyl group on the quinoline ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide would depend on its specific biological target. Generally, compounds with quinoline structures can interact with enzymes or receptors, modulating their activity. The furan ring may also contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.
Furan derivatives: Such as furan-2-carboxylic acid, which is used in various chemical syntheses.
Uniqueness
N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is unique due to the combination of the furan and quinoline moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
Propriétés
Formule moléculaire |
C16H14N2O4 |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2O4/c19-14(17-9-10-4-3-7-22-10)8-12-15(20)11-5-1-2-6-13(11)18-16(12)21/h1-7H,8-9H2,(H,17,19)(H2,18,20,21) |
Clé InChI |
JZXRUIVZSJQNQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CC=CO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















